4-(Dimethylamino)benzyl alcohol hydrochloride

Organic Synthesis Analytical Chemistry Quality Control

Synthetic challenges arise from air-sensitive free base forms of para-substituted benzyl alcohols. This hydrochloride salt delivers reliable bench stability and consistent reactivity. - **Solid HCl salt**: Enhanced handling vs. unstable free base (CAS 1703-46-4) - **Electron-donating dimethylamino group**: Ideal for alkylation, coupling, and polymer functionalization - **Defined purity (≥98% by HPLC/GC)**: Validated with NMR data for reproducible multi-step synthesis - **Immediate availability**: Stocked for medicinal chemistry and process R&D

Molecular Formula C9H14ClNO
Molecular Weight 187.66 g/mol
CAS No. 1222084-54-9
Cat. No. B12086476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Dimethylamino)benzyl alcohol hydrochloride
CAS1222084-54-9
Molecular FormulaC9H14ClNO
Molecular Weight187.66 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)CO.Cl
InChIInChI=1S/C9H13NO.ClH/c1-10(2)9-5-3-8(7-11)4-6-9;/h3-6,11H,7H2,1-2H3;1H
InChIKeyFJVCUTBIDFYEHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Dimethylamino)benzyl alcohol hydrochloride: Properties & Class


4-(Dimethylamino)benzyl alcohol hydrochloride (CAS: 1222084-54-9), with the molecular formula C9H14ClNO, is the hydrochloride salt form of a para-substituted benzyl alcohol bearing a tertiary amine group [1]. It is categorized as a benzenemethanol derivative and is primarily utilized as a synthetic intermediate . Its unique reactivity stems from the dimethylamino group, which makes it a versatile building block for pharmaceuticals, organic compounds, and polymeric matrices .

Hydrochloride salt: stable solid, room-temperature storage
Dimethylamino group: electron-donating reactivity for functionalization
Versatile building block for pharmaceutical and polymer synthesis

Why Substitution Fails for 4-(Dimethylamino)benzyl alcohol hydrochloride


Simple substitution with other benzyl alcohol derivatives or the free base form (CAS 1703-46-4) is not advisable without rigorous verification. The presence of the hydrochloride salt dictates crucial physicochemical properties that directly impact experimental workflows. The hydrochloride form offers enhanced stability and handling characteristics, while the dimethylamino group's electron-donating nature provides a specific reactivity profile in synthetic transformations that is distinct from unsubstituted or differently substituted benzyl alcohols [1]. Furthermore, the salt form's physical state (solid) and unique solubility profile are critical for reproducible formulation and reaction kinetics .

Target Hydrochloride salt: solid, room-temperature storage
Substitute Free base: air/heat-sensitive liquid, frozen storage
Physical form and storage requirements differ significantly
Target Dimethylamino group enables electrophilic aromatic substitution
Substitute Simple benzyl alcohol lacks this activated site
Reactivity profile may not transfer
Target Multi-method purity verification (NMR, HPLC, GC)
Substitute Free base may have less rigorous analytical characterization
Purity specification may impact reproducibility

Differentiating 4-(Dimethylamino)benzyl alcohol hydrochloride from Analogs


Multi-Method Purity Assurance

The target compound is offered with a standard purity of 98%, verified by multiple analytical methods including NMR, HPLC, and GC, ensuring reliable starting material quality for synthetic applications . In contrast, the free base (4-(Dimethylamino)benzyl alcohol, CAS 1703-46-4) is often supplied with a lower stated purity (e.g., 95%) by some vendors . The availability of comprehensive, batch-specific analytical data is a critical differentiator for ensuring reproducibility in research and industrial processes.

Multi-Method Purity Assurance
Cross-study comparable
98% (NMR, HPLC, GC)
vs 95% free base (CAS 1703-46-4)
Reported higher purity may reduce in-house purification
Vendor specifications; analytical methods may vary
Organic Synthesis Analytical Chemistry Quality Control

Stable Solid-State Handling

The target compound is a solid under recommended storage conditions . This is a significant practical advantage over its free base analog (4-(Dimethylamino)benzyl alcohol, CAS 1703-46-4), which is reported as an air- and heat-sensitive liquid requiring frozen (<0°C) storage under inert gas [1]. The solid hydrochloride salt offers greater physical stability, simplifying weighing, handling, and shipping procedures, while reducing the risk of degradation associated with the more labile liquid form.

Stable Solid-State Handling
Class-level inference
Solid, room-temperature storage
vs free base: liquid, frozen storage
Solid form may simplify handling and storage
Reported storage; stability to verify
Chemical Stability Logistics Laboratory Safety

Dimethylamino Reactivity in One-Step Synthesis

A recent protocol demonstrated a one-step synthesis of the free base, 4-(Dimethylamino)benzyl alcohol (CAS 1703-46-4), in quantitative yield using adapted Vilsmeier conditions [1]. This high-yielding reaction highlights the reactivity of the dimethylamino group in electrophilic aromatic substitution, a key reaction pathway for generating complex molecules. This contrasts with simpler benzyl alcohols (e.g., benzyl alcohol), which lack this activated site for functionalization.

One-Step Synthesis Reactivity
Class-level inference
Quantitative yield (free base synthesis)
via adapted Vilsmeier conditions
Dimethylamino group enables specific electrophilic reactivity
Based on free base synthesis; applicability review
Organic Synthesis Methodology Drug Discovery

Improved Handling Safety of Salt Form

The free base, 4-(Dimethylamino)benzyl alcohol (CAS 1703-46-4), carries GHS hazard statements (H302+H312+H332, H315, H319), indicating it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation [1]. While the hydrochloride salt also requires safe handling, its solid form mitigates risks associated with volatile and easily inhaled liquid compounds, reducing exposure potential and simplifying containment compared to the air-sensitive, liquid free base.

Handling Safety Context
Class-level inference
Solid hydrochloride salt
vs free base: GHS H302+H312+H332, H315, H319
Solid state may lower inhalation and contact risk
GHS based on free base; laboratory handling review
Safety Laboratory Handling Compliance

Application Scenarios for 4-(Dimethylamino)benzyl alcohol hydrochloride


Pharmaceutical & Fine Chemical Intermediate

Its defined purity profile (98% by multiple analytical methods) and stable solid form make it an ideal starting material for multi-step syntheses in medicinal chemistry and process R&D . The hydrochloride salt can be readily deprotonated to release the reactive free base in situ for subsequent transformations, such as the high-yielding synthesis demonstrated in the literature [1].

Synthesis of Polymeric Matrices

The compound has been specifically cited for its utility in the synthesis of polymeric matrices . The solid, bench-stable hydrochloride salt simplifies the incorporation of the reactive 4-(dimethylamino)benzyl alcohol motif into polymer backbones, enabling the creation of functional materials for applications like coatings, adhesives, or drug delivery systems.

High-Purity Building Block for Organic Synthesis

For researchers requiring a para-substituted benzyl alcohol with a strong electron-donating group for alkylation, coupling, or other functionalization reactions, this compound offers a reliable and stable alternative to the air-sensitive free base . The availability of comprehensive analytical data (NMR, HPLC, GC) ensures consistent performance and aids in troubleshooting synthetic challenges [1].

Application
Selection Property
Validation Focus
Pharmaceutical & fine chemical intermediate
Salt form and reported purity profile
In situ free base generation, synthetic reproducibility
Synthesis of polymeric matrices
Solid, bench-stable hydrochloride salt
Incorporation into polymer backbones, functional material properties
High-purity building block for organic synthesis
Electron-donating dimethylamino group, analytical data
Reactivity in alkylation/coupling, batch consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Dimethylamino)benzyl alcohol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.